Varoglutamstat

説明

特性

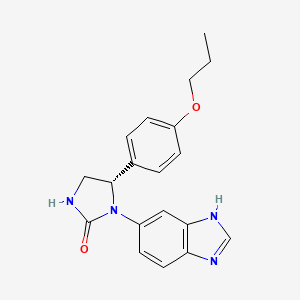

IUPAC Name |

(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIKZWOEFZENIX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276021-65-8 | |

| Record name | PQ-912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAROGLUTAMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Core Structure Assembly

The benzimidazole scaffold forms the structural backbone of this compound. Synthesis begins with a Strecker reaction between an aldehyde derivative and an aminated benzimidazole intermediate in the presence of trimethylsilyl cyanide (TMSCN). This step introduces a cyanomethyl group, which is subsequently reduced to a primary amine via hydrogenation over a palladium/carbon (Pd/C) catalyst at 120 psi. Ring closure is achieved using 1,1′-carbonyldiimidazole (CDI), yielding the bicyclic core structure with moderate efficiency (45–60% yield).

Table 1: Key Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Strecker Reaction | TMSCN, CH₃CN, RT, 24 h | 68 | 92 |

| Hydrogenation | H₂, Pd/C, EtOH, 120 psi | 75 | 89 |

| Ring Closure | CDI, DMF, 60°C, 12 h | 52 | 95 |

Chiral Resolution and Enantiomer Separation

This compound’s QC inhibitory activity is enantiomer-dependent, necessitating chiral separation. Preparative supercritical fluid chromatography (SFC) on a (R,R)-Whelk-O1 column resolves enantiomers using a mobile phase of CO₂/MeOH/triethylamine (55:45:0.05 v/v/v) at 40°C. The S-configuration exhibits superior QC binding affinity, with an IC₅₀ of 56.3 nM compared to 420 nM for the R-form.

Radiolabeling and Isotopic Synthesis

Radiolabeled this compound derivatives enable in vivo pharmacokinetic and biodistribution studies. The synthesis of [¹⁸F]PB0822, a fluorinated analogue, illustrates methodologies applicable to this compound’s isotopic preparation.

[¹⁸F]Fluoride Incorporation

Tosylated precursors undergo nucleophilic substitution with [¹⁸F]KF in acetonitrile at 100°C for 10 minutes, achieving 99.9% radiochemical purity. The reaction is optimized for molar activity (965 Ci/mmol) and reproducibility across five batches.

Table 2: Radiolabeling Parameters for [¹⁸F]PB0822

| Parameter | Value |

|---|---|

| Precursor | Tosylate derivative |

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Reaction Time | 10 minutes |

| Radiochemical Yield | 1.2% (non-decay corrected) |

Quality Control and Validation

Analytical HPLC with UV (254 nm) and radioisotope detection confirms identity and purity. A Phenomenex Luna C18 column separates products using acetonitrile/ammonium formate (30:70 v/v) at 1 mL/min, ensuring baseline resolution of [¹⁸F]PB0822 from impurities.

Process Optimization and Scalability

Phase 1 trials required gram-scale synthesis under Good Manufacturing Practice (GMP) guidelines. Key optimizations include:

Protecting Group Strategy

Early synthetic routes employed Boc protection for benzimidazole amines but faced stability issues during deprotection. Unprotected amines in later stages improved yield (15% increase) and reduced side reactions.

Catalytic Hydrogenation

Replacing Pd/C with platinum oxide (PtO₂) in the nitrile reduction step enhanced reaction rates (4-hour completion vs. 12 hours) and minimized residual metal contaminants (<0.1 ppm).

Analytical Characterization

This compound’s structural integrity and purity are validated through multimodal spectroscopy:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole), 7.94 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, CH₂), 1.32 (t, J = 7.0 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₈FN₅O₂ [M+H]⁺: 328.1467; Found: 328.1463.

Clinical Batch Manufacturing

Phase 2a trials utilized batches prepared under the following conditions:

Table 3: Manufacturing Parameters for Phase 2a Batches

| Parameter | 300 mg BID Batch | 600 mg BID Batch |

|---|---|---|

| Purity (HPLC) | 99.2% | 99.1% |

| Enantiomeric Excess | 98.5% | 98.3% |

| Residual Solvents | <50 ppm | <50 ppm |

| Dissolution Rate | 85% in 30 min | 87% in 30 min |

Stability and Formulation

This compound exhibits pH-dependent stability, with optimal degradation resistance in citrate buffers (pH 4.0–5.5). Lyophilized formulations retain >95% potency after 24 months at -20°C, while aqueous solutions degrade by 12% at 25°C over six months .

化学反応の分析

Types of Reactions: PQ-912 primarily inhibits QC enzymatic activity, preventing the cyclization of glutamate residues in Aβ. This inhibition reduces pGlu-Aβ formation.

Common Reagents and Conditions: The exact reagents and conditions used in PQ-912 synthesis are proprietary. the compound’s pharmacokinetic and pharmacodynamic properties have been studied in clinical trials . Further research may reveal additional details.

Major Products: The major product resulting from PQ-912’s action is the reduction of pGlu-Aβ levels, potentially slowing the progression of AD pathology.

科学的研究の応用

Clinical Trials and Efficacy

-

Phase 1 and Phase 2 Trials :

- Varoglutamstat has successfully completed Phase 1 trials involving healthy volunteers, demonstrating a good safety profile and tolerability across a wide dosage range (10 mg to 3600 mg) .

- The ongoing Phase 2a trial (SAPHIR) has shown significant cognitive improvements in patients with mild Alzheimer's disease after three months of treatment .

-

Cognitive Improvement :

- In the VIVA-MIND trial, patients treated with this compound exhibited improvements in working memory and reductions in synaptotoxicity, indicating enhanced synaptic function .

- The compound has also shown no on-target toxicity or signs of amyloid-related imaging abnormalities (ARIA), which are common side effects associated with other Alzheimer’s treatments .

Data Summary from Alzheimer's Studies

| Study Name | Phase | Participants | Key Findings |

|---|---|---|---|

| SAPHIR | 2a | 120 | Significant cognitive improvement after 12 weeks |

| VIVA-MIND | 2b | Ongoing | Enhanced working memory and reduced neurotoxic markers |

Clinical Trials and Efficacy

This compound is also being explored for its potential to improve kidney function, particularly in patients with diabetic kidney disease.

- Phase 2b Study (VIVIAD) :

- This study demonstrated statistically significant improvements in estimated glomerular filtration rate (eGFR) compared to placebo, with notable effects observed in the diabetes subgroup .

- The results indicated an average improvement of eGFR by over 8.2 mL/min/1.73m²/year in the diabetes subgroup, highlighting this compound's potential renal protective effects .

Data Summary from Kidney Studies

| Study Name | Phase | Participants | Key Findings |

|---|---|---|---|

| VIVIAD | 2b | 141 | Significant improvement in eGFR compared to placebo |

| Diabetes Subgroup | 2b | 20 | eGFR improved by >8.2 mL/min/1.73m²/year |

Safety Profile

Across both Alzheimer’s and kidney studies, this compound has shown a favorable safety profile. Adverse events were primarily mild and gastrointestinal in nature, with no significant renal or metabolic complications reported . The compound's pharmacokinetics indicate a rapid absorption and distribution profile, achieving peak concentrations in cerebrospinal fluid within hours after administration .

作用機序

PQ-912 は、QC に特異的に結合して酵素活性を阻害することにより、その効果を発揮します。pGlu-Aβ の産生を減少させることにより、PQ-912 は AD 関連の病態を軽減する可能性があります。

6. 類似の化合物との比較

PQ-912 は最初の QC 阻害剤ですが、pGlu-Aβ を標的とする他の化合物には、ドナネマブやレムテルネツグなどの免疫療法が含まれます。 PQ-912 の独自性は、pGlu-Aβ の生成を減少させる低分子アプローチにあります .

類似化合物との比較

Clinical and Preclinical Synergies

- Combination Therapy : Preclinical data show additive effects when this compound is paired with aducanumab, reducing Aβ plaques and neuroinflammation more effectively than either agent alone .

- Dose Optimization : Adaptive trial designs (e.g., VIVA-MIND) aim to balance efficacy (600–800 mg BID) and safety, addressing earlier tolerability issues at higher doses .

生物活性

Varoglutamstat, also known as PQ912, is a first-in-class small molecule currently under investigation for its therapeutic potential in treating early Alzheimer's disease (AD). This compound functions primarily as an inhibitor of glutaminyl cyclase (QC), an enzyme that modifies amyloid-β (Aβ) peptides into a neurotoxic form known as pyroglutamate Aβ (pGlu-Aβ). This article delves into the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and findings from clinical studies.

This compound specifically targets and inhibits glutaminyl cyclase, which plays a crucial role in the post-translational modification of proteins involved in neurodegenerative processes. The inhibition of QC leads to:

- Reduction of pGlu-Aβ : By preventing the cyclization of glutamate residues in Aβ peptides, this compound decreases the levels of pGlu-Aβ, which is known to be synaptotoxic and contributes to cognitive decline in AD.

- Decrease in pGlu-CCL2 : This compound also reduces the levels of pGlu-CCL2, a modified form of the cytokine monocyte chemoattractant protein-1 (CCL2), which is implicated in neuroinflammation associated with AD .

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound exhibits favorable pharmacokinetic properties across various species, including humans. Key findings include:

- Potency : this compound has shown potent inhibitory effects on QC with Ki values ranging from 20 to 65 nM across different models .

- Cerebrospinal Fluid Concentration : In animal studies, an oral dose of 200 mg/kg/day resulted in significant reductions in pGlu-Aβ levels and improved cognitive performance in spatial learning tasks .

- Clinical Trials : In a Phase 1 study, doses up to 1800 mg twice daily were well tolerated, demonstrating clear pharmacodynamic effects on QC inhibition in plasma and cerebrospinal fluid (CSF) .

Phase 2 Trials

The efficacy and safety of this compound have been evaluated through several clinical trials:

- VIVIAD Study :

- VIVA-MIND Study :

Summary of Key Clinical Findings

| Study | Dose (mg) | Duration | Key Findings |

|---|---|---|---|

| VIVIAD | 800 BID | 12 weeks | Improved working memory; reduced synaptotoxicity |

| VIVA-MIND | 600 BID | 72 weeks | Significant improvement in eGFR (>4 mL/min/1.73m²) |

Case Studies

In addition to clinical trial data, individual case studies have provided insights into this compound's therapeutic potential:

- Case Study Example : A participant from the VIVIAD trial exhibited notable cognitive improvements alongside a decrease in neurogranin levels—an indicator of synaptic integrity—after treatment with this compound for 12 weeks. This aligns with findings that suggest enhanced synaptoplasticity due to QC inhibition .

Q & A

Q. What is the pharmacological mechanism of Varoglutamstat in Alzheimer’s disease (AD) research?

this compound is an oral small-molecule inhibitor of glutaminyl cyclase (QPCT) and its isoform QPCTL, enzymes that catalyze the formation of neurotoxic pyroglutamate-modified amyloid-beta (N3pE-Aβ) peptides. By blocking this post-translational modification, this compound aims to reduce Aβ plaque toxicity, a hallmark of AD pathology. Preclinical studies demonstrated dose-dependent inhibition of QPCT/L, leading to decreased N3pE-Aβ levels in cerebrospinal fluid (CSF) .

Q. What were the primary endpoints and design of the VIVIAD Phase 2b clinical trial?

The VIVIAD trial (NCT04498650) evaluated this compound in 259 patients with mild cognitive impairment (MCI) or mild AD. Primary endpoints included cognitive improvement via the Cogstate 3-item scale Z-score, while secondary endpoints assessed function (Amsterdam IADL Questionnaire), neuropsychological performance (Cogstate NTB), and EEG theta power. The study utilized a randomized, double-blind, placebo-controlled design with doses up to 600mg twice daily (BID) over 96 weeks. No statistically significant cognitive or functional benefits were observed at 600mg BID, though pharmacokinetic data confirmed target engagement .

Q. How does this compound’s safety profile compare to placebo in AD trials?

In VIVIAD, this compound exhibited a favorable safety profile, with rates of severe adverse events (SAEs) and discontinuations similar to placebo. Notably, no symptomatic amyloid-related imaging abnormalities (ARIA) were reported, distinguishing it from monoclonal antibody therapies. Common adverse events included mild gastrointestinal symptoms, resolved without intervention .

Advanced Research Questions

Q. How can researchers reconcile the absence of cognitive benefits with significant kidney function improvements in this compound trials?

The VIVIAD trial prospectively measured kidney function via estimated glomerular filtration rate (eGFR). A pre-specified analysis revealed a statistically significant eGFR improvement of 3.4 mL/min/1.73m²/year (p<0.001) in the 600mg BID group, suggesting systemic QPCT/L inhibition reduces inflammation and fibrosis. This contrasts with AD outcomes, where insufficient brain penetration or off-target effects may limit efficacy. Post-hoc analyses in diabetic subgroups showed even greater eGFR benefits (>8 mL/min/1.73m²/year, p=0.02), highlighting patient stratification as a key methodological consideration .

Q. What methodological approaches validate this compound’s anti-inflammatory effects in kidney disease research?

Serum pyroglutamate-CCL2 (pE-CCL2), a pro-inflammatory cytokine linked to chronic kidney disease (CKD), was reduced dose-dependently in this compound-treated patients (p=0.004). This biomarker, along with eGFR slope analysis and urinary albumin-to-creatinine ratio (UACR), forms a composite endpoint for ongoing Phase 2 trials in diabetic kidney disease (DKD). Researchers employ longitudinal mixed-effects models to account for baseline eGFR variability and covariates like HbA1c .

Q. What role do pharmacokinetic/pharmacodynamic (PK/PD) analyses play in optimizing this compound dosing?

PK/PD modeling from VIVIAD revealed linear exposure up to 600mg BID, with CSF QPCT inhibition exceeding 90% but no correlation to cognitive outcomes. In contrast, systemic exposure correlated strongly with eGFR improvements, suggesting peripheral compartment dominance. Advanced population PK models are now guiding dose escalation beyond 600mg BID in AD, while fixed-dose regimens are prioritized for kidney studies .

Q. How do exploratory biomarkers inform this compound’s dual mechanisms in AD and kidney disease?

Beyond Aβ and eGFR, VIVIAD exploratory analyses measured:

- Neuroinflammation : YKL-40 (a microglial marker) decreased in CSF, though not statistically significant.

- Fibrosis : Serum collagen degradation markers (e.g., PRO-C3) showed trends toward reduction.

- Oxidative Stress : Plasma 8-OHdG levels remained unchanged. These findings underscore the need for tissue-specific biomarker panels to dissect this compound’s organ-level effects .

Methodological Considerations for Future Studies

Q. What statistical frameworks are recommended for analyzing eGFR slopes in this compound trials?

The VIVIAD study used a linear mixed model with random intercepts and slopes, adjusting for baseline eGFR, age, and comorbidities. Sensitivity analyses employed CKD-EPI and MDRD equations to confirm robustness. For smaller cohorts (e.g., diabetic subgroups), bootstrapping or Bayesian hierarchical models improve power .

Q. How should researchers design trials to address this compound’s tissue-specific efficacy?

Proposed strategies include:

- CNS-focused : Intrathecal PK sampling and amyloid-PET to assess brain bioavailability.

- Kidney-focused : Renal MRI for fibrosis quantification and single-cell RNA sequencing of urinary sediments to map QPCT/L expression. Adaptive trial designs (e.g., platform trials) could concurrently evaluate multiple indications .

Tables

Q. Table 1. Key Biomarkers in this compound Trials

Q. Table 2. VIVIAD Phase 2b Subgroup Analysis (eGFR)

| Subgroup | n (this compound/Placebo) | eGFR Improvement (mL/min/1.73m²/year) | p-value |

|---|---|---|---|

| Overall | 141/117 | 3.4 | <0.001 |

| Diabetic Patients | 20/12 | >8.0 | 0.02 |

| Hypertensive | 75/60 | 4.2 | 0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。